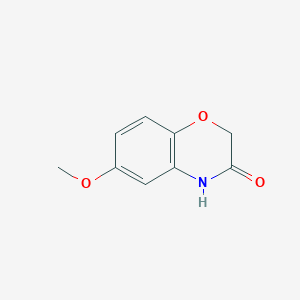

6-methoxy-2H-1,4-benzoxazin-3(4H)-one

概要

説明

Typically, the description of a compound includes its IUPAC name, common name, and structural formula.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).科学的研究の応用

Bioactivity and Ecological Role

Compounds of the (2H)-1,4-benzoxazin-3(4H)-one class, including 6-methoxy-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied for their diverse bioactivities. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. The potential application of benzoxazinones and their derivatives as leads for natural herbicide models is of current interest. The degradation of these compounds significantly influences the ecological behavior of benzoxazinone-producing plants and their chemical defense mechanisms. The development of new phytotoxicity bioassay techniques and the study of ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics are key areas of research. Additionally, benzoxazinones and some of their derivatives have been explored in pharmaceutical development due to their natural bioactivity and chemical simplicity (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Isolation, Synthesis, and Agronomic Utility

The isolation and synthesis of benzoxazinones from plants, such as those belonging to the Poaceae family, have revealed their significant biological properties, including phytotoxicity and antimicrobial effects. These properties, along with the compounds' involvement in metabolism, detoxification mechanisms, and degradation in crop soils, highlight their potential agronomic utility. Modified methodologies have been developed to access these compounds from natural sources, and new synthetic methodologies have been employed to obtain derivatives with high yield and scalability. These efforts support ongoing research into the agronomic utility of benzoxazinones, making them valuable for the development of natural herbicide models (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Analytical Methodologies and Quantification

High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of 1,4-benzoxazin-3-ones and benzoxazolin-2-ones in plant extracts, such as maize root extract. This analytical approach is crucial for studying the chemical ecology of plant root and subterranean pest interactions, providing valuable insights into the roles of these compounds in natural defense mechanisms (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).

Structure-Activity Relationships and Herbicide Models

The study of structure-activity relationships (SAR) of benzoxazinones, including their degradation products and analogues, has contributed to understanding their phytotoxic effects on various plant species. This research has elucidated the ecological role of these compounds and proposed new herbicide models based on their structures. The exploration of SAR studies is instrumental in developing effective, naturally derived herbicides (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.

将来の方向性

This involves predicting or suggesting future research directions, such as potential applications of the compound, based on its properties and behavior.

特性

IUPAC Name |

6-methoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGRZAGXNFIQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527480 | |

| Record name | 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

CAS RN |

5023-12-1 | |

| Record name | 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

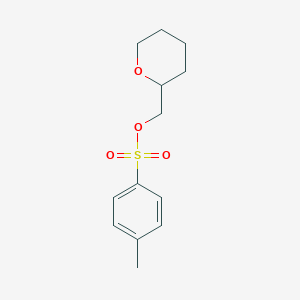

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)